![molecular formula C24H20N4O5S B2418239 1-[[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1251635-00-3](/img/no-structure.png)

1-[[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

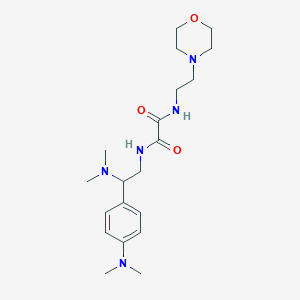

1,2,4-Oxadiazoles are five-membered heterocyclic molecules containing two carbon, two nitrogen, and one oxygen atom . They have been synthesized by several research groups as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .

Synthesis Analysis

The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . The synthetic target picolinamide clubbed 3-phenyl-1,2,4-oxadiazoles was obtained by treatment of 30 with hydroxyl amine hydrate (31) to get amidoxime (32) followed by cyclization using acyl chloride (33) and O-arylation using 4-chloro-N-methylpicolinamide (35) .Molecular Structure Analysis

The oxadiazoles, 1,2,5-oxadiazole, 1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,3-oxadiazole, are regioisomeric forms . They are of considerable importance in different fields such as material science, medicinal chemistry, and high energy molecules .Applications De Recherche Scientifique

Synthesis and Characterization

- Synthesis Techniques: A study detailed the synthesis of 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives, highlighting the process of creating N-substituted phenyl derivatives and their characterization through NMR, LC-MS, and IR analyses (Kotaiah et al., 2012).

- Computational Analysis: Research on the synthesis of functionalized 1H-Pyrimidine-2-ones/thiones and related compounds, including computational and vibrational analysis, offers insights into the electronic and geometric structures of these compounds (Sarıpınar et al., 2006).

Biological and Pharmacological Activities

- Antioxidant Properties: A study demonstrated significant antioxidant activity in some derivatives, highlighting the importance of substituents on thienopyrimidine rings for enhancing activity (Kotaiah et al., 2012).

- Antimicrobial Activity: Research on 1-alkyl-5-methyl-3-phenyl derivatives showed varied antimicrobial activities, indicating the potential of these compounds against certain bacterial strains (Vlasov et al., 2015).

- Cancer Research Applications: Several studies synthesized novel derivatives and evaluated their anticancer activities, suggesting the relevance of these compounds in cancer research (Yakantham et al., 2019).

Material Science and Chemistry Applications

- Electron Transport Materials: A novel n-type conjugated polyelectrolyte incorporating a thieno[3,2-d]pyrimidine-2,4-dione moiety was synthesized for use as an electron transport layer in polymer solar cells, showcasing its application in material science (Hu et al., 2015).

Mécanisme D'action

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of three key intermediates, which are then combined to form the final product. The first intermediate is 3-(2-ethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is synthesized from 2-ethoxybenzohydrazide and ethyl chloroformate. The second intermediate is 3-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4-one, which is synthesized from 3-methoxybenzaldehyde and 2-aminothiophenol. The third intermediate is 1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-2,4-dione, which is synthesized by coupling the first two intermediates using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).", "Starting Materials": [ "2-ethoxybenzohydrazide", "ethyl chloroformate", "3-methoxybenzaldehyde", "2-aminothiophenol", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)" ], "Reaction": [ "Synthesis of 3-(2-ethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid: 2-ethoxybenzohydrazide is reacted with ethyl chloroformate in the presence of triethylamine to form the corresponding ethyl ester. This is then treated with hydrazine hydrate to form the hydrazide, which is cyclized with phosphorus oxychloride to form the oxadiazole carboxylic acid.", "Synthesis of 3-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4-one: 3-methoxybenzaldehyde is reacted with 2-aminothiophenol in the presence of acetic acid to form the corresponding Schiff base, which is cyclized with sulfur and potassium carbonate to form the thienopyrimidinone.", "Synthesis of 1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-2,4-dione: The oxadiazole carboxylic acid and thienopyrimidinone are coupled using DCC and DMAP in the presence of dichloromethane and triethylamine to form the final product." ] } | |

Numéro CAS |

1251635-00-3 |

Formule moléculaire |

C24H20N4O5S |

Poids moléculaire |

476.51 |

Nom IUPAC |

1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C24H20N4O5S/c1-3-32-19-10-5-4-9-17(19)22-25-20(33-26-22)14-27-18-11-12-34-21(18)23(29)28(24(27)30)15-7-6-8-16(13-15)31-2/h4-13H,3,14H2,1-2H3 |

Clé InChI |

PGQAMFSFFVILDS-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC(=CC=C5)OC)SC=C4 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorophenyl)-N-(4-iodophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2418157.png)

![3-[2-(6-fluoro-2-pyridinyl)hydrazono]-2-(hydroxyimino)-N-phenylbutanamide](/img/structure/B2418167.png)

![9,10-dimethoxy-1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B2418168.png)

![2-ethylsulfanyl-3-(4-methylphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2418169.png)

![7-(4-fluorophenyl)-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2418176.png)

![N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)furan-2-carboxamide](/img/structure/B2418179.png)